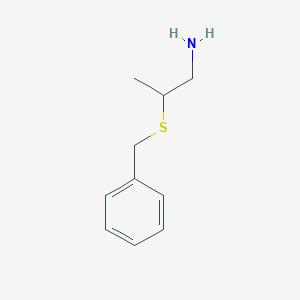

2-(Benzylsulfanyl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

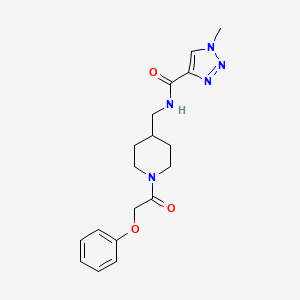

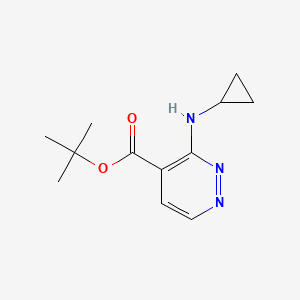

2-(Benzylsulfanyl)propan-1-amine is a chemical compound with the molecular formula C10H15NS and a molecular weight of 181.3 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide . Reductive amination of aldehydes or ketones is also a possible method .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NS/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Amines like this compound can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also be converted into alkenes through an elimination reaction known as the Hofmann elimination .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.科学的研究の応用

Ruthenium-catalyzed Transfer Hydrogenation

One application involves ruthenium-catalyzed transfer hydrogenation of imines to amines, using propan-2-ol in benzene as a solvent. This method showcases efficient turnover frequencies and excellent product yields, highlighting the potential of 2-(Benzylsulfanyl)propan-1-amine derivatives in catalysis and synthesis processes (Samec & Bäckvall, 2002).

Cytochrome P450-catalyzed Intramolecular C-H Amination

Cytochrome P450 enzymes have been utilized to catalyze intramolecular benzylic C-H amination reactions, demonstrating the compound's role in biocatalysis. This approach allows for the efficient and selective formation of sultam products, with potential implications for pharmaceutical synthesis (Singh, Bordeaux, & Fasan, 2014).

Electrochemically Initiated Oxidative Amination

Electrochemical methods have been developed for the coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This technique employs tetraalkylammonium halides as redox catalysts, emphasizing the role of electrochemistry in the efficient synthesis of aminated products (Gao et al., 2014).

Iron-Catalyzed Direct Amination

Iron-catalyzed methodologies have been explored for the direct coupling of benzyl alcohols with amines. This sustainable approach facilitates the synthesis of secondary and tertiary benzylamines, underscoring the importance of green chemistry in developing novel synthetic routes (Yan, Feringa, & Barta, 2016).

Pd-catalyzed Intermolecular C-H Amination

Palladium-catalyzed intermolecular C-H amination has been achieved with alkylamines, presenting a convergent synthesis strategy for secondary and tertiary arylalkyl amines. This method highlights the compound's utility in complex molecule synthesis and pharmaceutical research (Yoo et al., 2011).

Safety and Hazards

特性

IUPAC Name |

2-benzylsulfanylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAHKDSMEQAHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)SCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2939996.png)

![2-[3,5-Bis(trifluoromethyl)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2940000.png)

![N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2940007.png)

![1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea](/img/structure/B2940011.png)